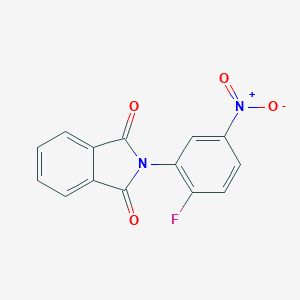
2-(2-fluoro-5-nitrophenyl)-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(2-fluoro-5-nitrophenyl)-1H-isoindole-1,3(2H)-dione” is a complex organic molecule. It contains an isoindole group, which is a polycyclic compound with a five-membered ring fused to a benzene ring. The isoindole group is substituted with a 2-fluoro-5-nitrophenyl group. Fluoro and nitro groups are common substituents in organic chemistry, known for their effects on the physical and chemical properties of the molecules they are part of .
Synthesis Analysis
Without specific literature or resources, it’s challenging to provide a detailed synthesis analysis for this compound. Generally, the synthesis of such compounds involves multi-step reactions, including the formation of the isoindole ring and the introduction of the fluoro and nitro groups .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The presence of the isoindole group indicates a polycyclic structure, and the fluoro and nitro substituents on the phenyl group could have significant effects on the molecule’s geometry and electronic structure .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its exact structure and the nature of its substituents. For example, the presence of a nitro group could make the compound more acidic, while the fluoro group could affect its polarity and boiling/melting points .科学的研究の応用
Synthesis and Chemical Properties
The synthesis of isoindole-1,3-dione derivatives, including those with fluoro and nitro substituents, has been explored through conventional and microwave-assisted reactions. These methods have been applied to synthesize a range of derivatives, showcasing the versatility of the isoindole-1,3-dione scaffold in chemical synthesis. The crystal structure and molecular orbital calculations of specific derivatives have provided insights into their conformation and electronic properties, laying the groundwork for further functionalization and application exploration (Sena et al., 2007).
Herbicidal Activity
Some derivatives of isoindole-1,3-dione have demonstrated significant herbicidal activity, acting as inhibitors of protoporphyrinogen oxidase (protox). This activity has been particularly noted in derivatives synthesized as part of efforts to find new herbicides with high efficacy and safety for crops. The exploration of novel compounds starting from fluoro and nitrophenol precursors has yielded compounds with promising herbicidal properties comparable to commercial herbicides (Huang et al., 2005).
Anticancer Activity
Research into the anticancer activity of isoindole-1,3(2H)-dione compounds has revealed the impact of substituents on their cytotoxic effects against various cancer cell lines. This work has highlighted the potential of certain isoindole-1,3(2H)-dione derivatives as anticancer agents, with specific substituents enhancing their activity. Such studies underscore the therapeutic potential of these compounds in oncology, providing a foundation for the development of novel chemotherapeutic agents (Tan et al., 2020).
Fluorescence and Photophysical Properties
Isoindole-1,3(2H)-dione derivatives have been investigated for their photophysical properties, including fluorescence. The synthesis of fluorescent chromophores based on this scaffold has been explored, with potential applications in sensing and imaging. These studies highlight the role of structural modifications in tuning the photophysical behavior of isoindole-1,3(2H)-dione derivatives, paving the way for their use in fluorescent probes and materials science (Deshmukh & Sekar, 2015).
将来の方向性
特性
IUPAC Name |
2-(2-fluoro-5-nitrophenyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7FN2O4/c15-11-6-5-8(17(20)21)7-12(11)16-13(18)9-3-1-2-4-10(9)14(16)19/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFKGQGVYTBHFNT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=C(C=CC(=C3)[N+](=O)[O-])F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7FN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-fluoro-5-nitrophenyl)-1H-isoindole-1,3(2H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[(3,5-Dimethylphenoxy)acetyl]amino}benzamide](/img/structure/B463938.png)
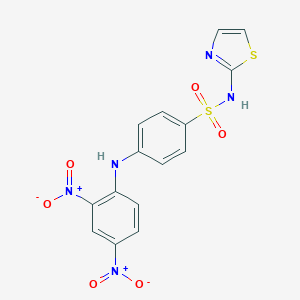
![N-[4-(4-morpholinylsulfonyl)phenyl]-2-phenoxyacetamide](/img/structure/B463964.png)
![N-[4-(cyclopropanecarbonylamino)phenyl]cyclopropanecarboxamide](/img/structure/B463974.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]butanamide](/img/structure/B463977.png)
![1,3-Diethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B463978.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]benzamide](/img/structure/B463982.png)
![2-{[(4-Chloro-2-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B463990.png)
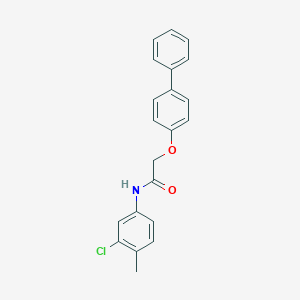
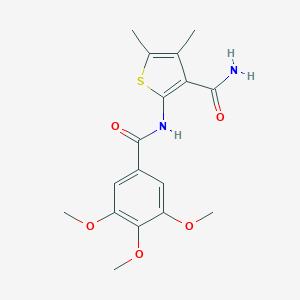
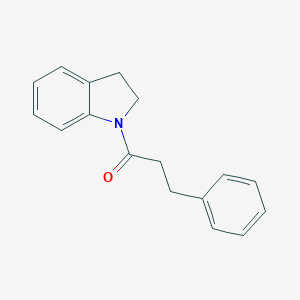
![methyl 2-[(3-phenylpropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B464043.png)
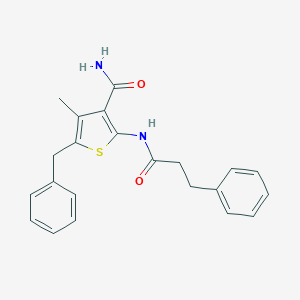
![N-[4-(azepan-1-ylsulfonyl)phenyl]-4-methylbenzamide](/img/structure/B464053.png)